molecular formula C13H26N2O4 B14563073 N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine CAS No. 62023-18-1

N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine

Cat. No.: B14563073
CAS No.: 62023-18-1
M. Wt: 274.36 g/mol
InChI Key: GPOZZLLZFGFHTR-YVNMAJEFSA-N
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Description

N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a leucine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-hydroxy-5-methylhexanoic acid and L-leucine.

    Coupling Reaction: The amino group of 3-amino-2-hydroxy-5-methylhexanoic acid is coupled with the carboxyl group of L-leucine using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-valyl-L-valyl-L-aspartic acid: This compound shares a similar structure but includes additional valyl and aspartic acid residues.

    N-(3-Amino-2-hydroxy-5-methylhexanoyl)-prolyl-prolyl-alaninamide: This compound includes prolyl and alaninamide residues, making it structurally similar but functionally distinct.

Uniqueness

N-(3-Amino-2-hydroxy-5-methylhexanoyl)-L-leucine is unique due to its specific combination of functional groups and the presence of the leucine residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62023-18-1

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-2-[(3-amino-2-hydroxy-5-methylhexanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C13H26N2O4/c1-7(2)5-9(14)11(16)12(17)15-10(13(18)19)6-8(3)4/h7-11,16H,5-6,14H2,1-4H3,(H,15,17)(H,18,19)/t9?,10-,11?/m0/s1

InChI Key

GPOZZLLZFGFHTR-YVNMAJEFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(C(=O)NC(CC(C)C)C(=O)O)O)N

Origin of Product

United States

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